1-Oxoisoindole
Overview
Description
1-Oxoisoindole is a heterocyclic compound that belongs to the family of isoquinoline compounds. It has a molecular formula of C8H5NO . It has attracted a great deal of attention from researchers in recent years because of its unique properties and potential applications in various fields of research and industry.
Synthesis Analysis
1-Oxoisoindole cations can be prepared by reacting 3-chloro-2,3-dihydro-1-oxoisoindoles with antimony pentachloride, forming cyclic trimers . These 1-oxoisoindole cations were also formed when the corresponding 2,3-dihydro-3-hydroxy-1-oxoisoindoles were dissolved in concentrated sulphuric acid .
Molecular Structure Analysis
The molecular structure of 1-Oxoisoindole consists of a benzene ring fused with pyrrole . The compound is an isomer of indole. Its reduced form is isoindoline . The average mass of 1-Oxoisoindole is 131.131 Da and the monoisotopic mass is 131.037109 Da .
Chemical Reactions Analysis
1-Oxoisoindole cations can be prepared by reacting 3-chloro-2,3-dihydro-1-oxoisoindoles with antimony pentachloride, forming cyclic trimers . These 1-oxoisoindole cations were also formed when the corresponding 2,3-dihydro-3-hydroxy-1-oxoisoindoles were dissolved in concentrated sulphuric acid .
Physical And Chemical Properties Analysis
1-Oxoisoindole has a molecular formula of C8H5NO . The average mass of 1-Oxoisoindole is 131.131 Da and the monoisotopic mass is 131.037109 Da . More detailed physical and chemical properties are not available in the retrieved sources.
Scientific Research Applications
Chemical Properties and Synthesis :
- Armarego & Sharma (1970) described the preparation and properties of various 1-oxoisoindoline cations. They also reported the formation of a cyclic 1-oxoisoindole trimer and 3,3′-diphenyl-1,1′-bi-isoindolylidene from specific reactions (Armarego & Sharma, 1970).
- The study by Ke-Qing et al. (1998) on singlet oxygen reactions of 1,3-isoquinolinediones, which included 1-oxoisoindoles, provided insights into the reaction mechanisms and products (Ke-Qing et al., 1998).
Pharmacological Applications :
- Butner et al. (1996) found that a series of 3-imino-1-oxoisoindolines demonstrated potent anti-inflammatory and analgesic properties in mice, indicating potential therapeutic applications (Butner et al., 1996).
- Macsári et al. (2012) researched the use of 3-oxoisoindoline-1-carboxamides as inhibitors of the voltage-gated sodium channel Na(V)1.7, a critical mediator of pain sensation, suggesting their potential in pain therapeutics (Macsári et al., 2012).
- Research by Long & Li (2022) on a Zn(II) compound with 5-(1-oxoisoindolin-2-yl)isophthalic acid showed preventive and inhibitory effects on skin cancer, highlighting another therapeutic application (Long & Li, 2022).
Biological Activity :
- El-Tamany et al. (2015) studied the antimicrobial activity of various isoindole derivatives, including oxoisoindolium hexachloroantimonate, providing insights into their potential use in this area (El-Tamany et al., 2015).
- The cytotoxicity of N-alkyl-1H,3H-1-oxoisoindoline-5-yl-oxyl alkanoates and related benzamides in various cell lines was explored by Hall et al. (1995), indicating their potential application in cancer research (Hall et al., 1995).
properties
IUPAC Name |
isoindol-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO/c10-8-7-4-2-1-3-6(7)5-9-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBAPWCYTNCZTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196612 | |
Record name | 1-Oxoisoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80196612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Oxoisoindole | |
CAS RN |
45738-06-5 | |
Record name | 1-Oxoisoindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045738065 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Oxoisoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80196612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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